N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine
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Overview
Description
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine is an organic compound that features a cyclopropylmethyl group attached to a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzofuran ring with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropylmethylmorphinan Derivatives: These compounds share structural similarities and are studied for their pharmacological properties.
Benzofuran Derivatives: Compounds with similar benzofuran ring systems are compared for their chemical reactivity and biological activity
Uniqueness
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61070-37-9 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H15NO/c1-2-9(1)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2 |
InChI Key |
WRSLZJGMCXIYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
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